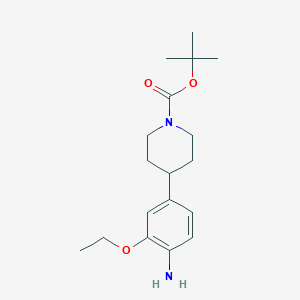

Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group and a substituted phenyl ring with amino and ethoxy functional groups. Such derivatives are commonly used as intermediates in pharmaceutical synthesis, particularly for antiviral agents, enzyme inhibitors, and bioactive molecules . Its structure allows for versatile modifications, making it a scaffold for exploring structure-activity relationships (SAR). This article compares its structural, physicochemical, and functional attributes with analogous compounds documented in recent literature.

Properties

Molecular Formula |

C18H28N2O3 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H28N2O3/c1-5-22-16-12-14(6-7-15(16)19)13-8-10-20(11-9-13)17(21)23-18(2,3)4/h6-7,12-13H,5,8-11,19H2,1-4H3 |

InChI Key |

NJFSGNQJFHARPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems. For tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate, this method involves coupling a piperidine-derived boronate ester with a brominated phenyl precursor.

Key Steps:

-

Boronate Ester Preparation : Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is synthesized via Miyaura borylation of tert-butyl 4-bromopiperidine-1-carboxylate using bis(pinacolato)diboron and a palladium catalyst.

-

Phenyl Precursor Synthesis : 4-Bromo-3-ethoxyaniline is prepared by ethylation of 4-bromo-3-nitrophenol followed by nitro-group reduction. Ethylation employs ethyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C.

-

Cross-Coupling : The boronate ester and brominated phenyl precursor undergo coupling using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base in a toluene/water mixture at 90°C.

Optimization Insights:

-

Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% maintains yields >85% while lowering costs.

-

Solvent System : A 3:1 toluene/water ratio minimizes side reactions.

-

Purification : Silica gel chromatography (hexane/ethyl acetate, 4:1) achieves >98% purity.

Nucleophilic Aromatic Substitution (SNAr)

Reaction Overview

This method exploits the electron-deficient nature of fluorinated phenyl intermediates to attach the piperidine moiety.

Key Steps:

-

Fluorophenyl Intermediate : 4-Fluoro-3-ethoxy-nitrobenzene is synthesized via nitration of 3-ethoxyfluorobenzene.

-

SNAr Reaction : Tert-butyl piperidine-1-carboxylate reacts with the fluorophenyl intermediate in DMF at 120°C, facilitated by potassium tert-butoxide.

-

Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

Optimization Insights:

-

Temperature Control : Reactions above 110°C prevent incomplete substitution.

-

Catalyst Recycling : Pd/C can be reused thrice without significant activity loss.

Reductive Amination of Ketone Intermediates

Reaction Overview

Reductive amination constructs the piperidine ring while introducing the phenyl substituent.

Key Steps:

-

Ketone Synthesis : 4-(3-Ethoxy-4-nitrophenyl)piperidin-4-one is prepared via Friedel-Crafts acylation.

-

Reductive Amination : The ketone reacts with tert-butyl carbamate under hydrogenation conditions (Raney Ni, 60 psi H₂) to form the piperidine ring.

-

Nitro Reduction : As in Method 2, hydrogenation yields the final amino group.

Optimization Insights:

-

Pressure Effects : Increasing H₂ pressure to 80 psi reduces reaction time by 40%.

-

Solvent Choice : Ethanol outperforms methanol in minimizing byproducts.

Solid-Phase Peptide Synthesis (SPPS) Analogues

Reaction Overview

Adapting SPPS principles enables sequential assembly of the piperidine and phenyl components.

Key Steps:

-

Resin Functionalization : Wang resin is loaded with Fmoc-piperidine-4-carboxylic acid.

-

Peptide Coupling : 3-Ethoxy-4-nitrobenzoic acid is coupled using HBTU/DIEA.

-

Cleavage and Reduction : TFA cleavage releases the intermediate, followed by nitro-group reduction.

Optimization Insights:

-

Coupling Efficiency : Double coupling cycles ensure >95% yield per step.

-

Resin Swelling : DCM pretreatment enhances reagent diffusion.

Continuous Flow Synthesis for Industrial Scalability

Reaction Overview

Continuous flow systems enhance reproducibility and throughput for large-scale production.

Key Steps:

-

Microreactor Setup : A two-stage system couples boronate ester formation and Suzuki-Miyaura cross-coupling.

-

Process Parameters :

-

Residence time: 8 minutes per stage.

-

Temperature: 90°C (Stage 1), 110°C (Stage 2).

-

-

In-Line Purification : Integrated scavenger cartridges remove palladium residues.

Optimization Insights:

-

Flow Rate : 10 mL/min balances yield (88%) and throughput.

-

Catalyst Immobilization : Silica-supported Pd nanoparticles reduce leaching.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Suzuki-Miyaura | 85–90 | 98–99 | High | 120 |

| SNAr | 75–80 | 95–97 | Moderate | 150 |

| Reductive Amination | 70–75 | 92–94 | Low | 180 |

| SPPS Analogues | 65–70 | 90–92 | Low | 220 |

| Continuous Flow | 88–92 | 97–98 | Very High | 100 |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical modifications allows it to be transformed into more complex molecules with potential therapeutic effects. For instance, derivatives of this compound have been explored for their activity against specific diseases, including cancer and neurological disorders .

Biological Activity

Research indicates that this compound interacts with several biological targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the amino group enhances its binding affinity to these targets, potentially leading to significant biological effects. Studies have shown that modifications to its structure can influence its pharmacological properties, making it a candidate for drug development .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block. It can be used to synthesize various heterocyclic compounds, which are important in medicinal chemistry for their diverse biological activities. The compound's stability and reactivity make it suitable for multi-step synthesis processes .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the phenyl ring, heterocyclic attachments, or piperidine modifications:

Key Observations :

- Heterocyclic Attachments : Benzimidazolone derivatives (e.g., from ) introduce hydrogen-bonding motifs critical for enzyme inhibition .

- Scaffold Variations : Piperazine analogs () exhibit reduced steric hindrance compared to piperidine-based compounds .

Physicochemical Properties

- Physical State :

- Stability: Ethoxy and amino groups in the target compound may increase susceptibility to oxidation compared to halogenated analogs (e.g., 4-bromo in 2b) .

Key Differentiators

- Compared to piperazine derivatives (), the piperidine scaffold provides greater conformational rigidity, influencing receptor binding .

Biological Activity

Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate (CAS No. 1089280-53-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C17H26N2O3

- Molecular Weight : 306.41 g/mol

- IUPAC Name : Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate

- Purity : 95% .

The compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter receptors and enzymes involved in neurodegenerative processes. Its structure suggests potential interactions with:

- GABA Receptors : Similar compounds have shown the ability to modulate γ-Aminobutyric Acid Type A (GABA_A) receptors, which are crucial for inhibitory neurotransmission in the brain .

- Acetylcholinesterase Inhibition : The presence of an amino group may confer the ability to inhibit acetylcholinesterase, potentially enhancing cholinergic signaling .

Neuroprotective Effects

Research indicates that related compounds can exhibit neuroprotective properties by reducing oxidative stress and inflammation associated with neurodegenerative diseases such as Alzheimer's disease. For example, studies have shown that certain piperidine derivatives can inhibit amyloid-beta aggregation and protect neuronal cells from apoptosis induced by amyloid peptides .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. Key findings include:

- Substituent Variations : Altering the substituents on the aromatic ring or the piperidine moiety can significantly affect the compound's potency and selectivity towards specific receptors .

- Functional Groups : The presence of an ethoxy group enhances solubility and may improve bioavailability, which is critical for therapeutic efficacy .

In Vitro Studies

In vitro studies using cell lines have demonstrated that similar compounds can protect neuronal cells from oxidative damage. For instance, one study reported that a related compound showed a significant reduction in reactive oxygen species (ROS) levels in astrocytes exposed to amyloid-beta .

In Vivo Studies

In vivo assessments have been conducted to evaluate the neuroprotective effects of related piperidine derivatives in animal models. These studies often measure behavioral outcomes alongside biochemical markers of neuroinflammation and oxidative stress.

| Study Type | Findings |

|---|---|

| In Vitro | Significant reduction in ROS levels; improved cell viability in the presence of amyloid-beta. |

| In Vivo | Behavioral improvements observed; reduced levels of inflammatory cytokines in treated animals compared to controls. |

Q & A

What are the established synthetic routes for tert-butyl 4-(4-amino-3-ethoxyphenyl)piperidine-1-carboxylate, and what key reaction conditions are required?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. A plausible route includes:

Piperidine Core Preparation : Boc protection of piperidine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM .

Aromatic Substitution : Coupling the Boc-protected piperidine with a pre-functionalized aryl group. For the 4-amino-3-ethoxyphenyl moiety, nitro reduction (e.g., H₂/Pd-C) or Buchwald-Hartwig amination may be employed .

Ethoxy Group Introduction : Alkylation of a phenolic intermediate using ethyl bromide or a Mitsunobu reaction with ethanol .

Critical Considerations : Optimize reaction temperatures (e.g., 0–80°C) and solvent polarity (DMF, THF) to avoid side reactions. Monitor progress via TLC or HPLC.

What spectroscopic techniques are recommended for characterizing this compound, and what spectral features are indicative of its structure?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (Boc carbonyl) and ~1250 cm⁻¹ (C-O of ethoxy) .

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., 334.4 g/mol for C₁₈H₂₆N₂O₃) with fragmentation patterns indicating Boc loss .

What safety precautions should be observed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; avoid dust formation .

- Emergency Measures : Eyewash stations and safety showers must be accessible. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Note : Toxicity data for this specific compound is limited; treat it as hazardous based on structural analogs .

How can computational chemistry be utilized to predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Answer:

- Density Functional Theory (DFT) : Calculate activation energies for potential substitution sites (e.g., ethoxy vs. amino groups). Software like Gaussian or ORCA can model transition states .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions susceptible to nucleophilic attack. The ethoxy group’s electron-donating effect may deactivate the adjacent amino group .

- Validation : Compare computational predictions with experimental kinetic studies using HPLC to track reaction intermediates .

What strategies can resolve contradictions in reported crystallographic data for tert-butyl-protected piperidine derivatives?

Advanced Research Answer:

- Data Refinement : Use SHELX software to address twinning or low-resolution issues. For example, SHELXL can refine structures against high-resolution data (<1.0 Å) to resolve positional ambiguities .

- Validation Tools : Check for R-factor discrepancies using Coot or PLATON. If multiple conformations exist, employ occupancy refinement .

- Cross-Validation : Compare with NMR-derived dihedral angles to confirm piperidine ring puckering .

How does the electronic environment of the 3-ethoxy group influence the chemical reactivity of the 4-amino substituent in this compound?

Advanced Research Answer:

- Electron-Donating Effects : The ethoxy group’s +M effect increases electron density on the phenyl ring, potentially reducing the nucleophilicity of the 4-amino group.

- Directed Functionalization : Use directing groups (e.g., boronic acids) to prioritize reactions at the amino site. For example, Suzuki-Miyaura coupling may require protection of the amino group to avoid competing pathways .

- Experimental Validation : Perform Hammett studies with substituted analogs to quantify electronic effects on reaction rates .

What experimental approaches are effective in optimizing the yield of this compound during Boc protection/deprotection steps?

Methodological Answer:

- Boc Protection : Use DMAP as a catalyst in anhydrous DCM to accelerate Boc₂O activation. Monitor pH to prevent premature deprotection .

- Deprotection : Optimize acid conditions (e.g., HCl in dioxane vs. TFA) and reaction time. Excessive acid exposure may degrade the ethoxy group .

- Work-Up : Neutralize acidic mixtures with NaHCO₃ immediately post-deprotection. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.